molecular formula C15H12FNO4 B7963860 Methyl 3-(3-fluoro-2-methylphenyl)-5-nitrobenzoate

Methyl 3-(3-fluoro-2-methylphenyl)-5-nitrobenzoate

Cat. No.: B7963860
M. Wt: 289.26 g/mol
InChI Key: JVOGNCSCTPZYRK-UHFFFAOYSA-N
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Description

Methyl 3-(3-fluoro-2-methylphenyl)-5-nitrobenzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a nitro group, a fluoro group, and a methyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-fluoro-2-methylphenyl)-5-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by a Friedel-Crafts acylation reaction to attach the fluoro and methyl groups to the aromatic ring. The reaction conditions often involve the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-fluoro-2-methylphenyl)-5-nitrobenzoate can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium methoxide, dimethyl sulfoxide.

    Hydrolysis: Sodium hydroxide, water.

Major Products Formed

    Reduction: Methyl 3-(3-fluoro-2-methylphenyl)-5-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-(3-fluoro-2-methylphenyl)-5-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 3-(3-fluoro-2-methylphenyl)-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3-fluoro-2-methylphenyl)-5-nitrobenzoate depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the fluoro group can influence the compound’s electronic properties, affecting its binding affinity to specific proteins or enzymes. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-fluoro-3-methylphenyl)-5-nitrobenzoate
  • Methyl 3-(3-chloro-2-methylphenyl)-5-nitrobenzoate
  • Methyl 3-(3-bromo-2-methylphenyl)-5-nitrobenzoate

Uniqueness

Methyl 3-(3-fluoro-2-methylphenyl)-5-nitrobenzoate is unique due to the specific positioning of the fluoro and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluoro group can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro or bromo analogs.

Properties

IUPAC Name

methyl 3-(3-fluoro-2-methylphenyl)-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c1-9-13(4-3-5-14(9)16)10-6-11(15(18)21-2)8-12(7-10)17(19)20/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOGNCSCTPZYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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